N-methyl-N-carboxymethyl-N'-phenylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[methyl(phenylcarbamoyl)amino]acetic acid |
InChI |
InChI=1S/C10H12N2O3/c1-12(7-9(13)14)10(15)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
QRXZERCAEZYINN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl N Carboxymethyl N Phenylurea and Its Analogues
Classical Approaches to Urea (B33335) Synthesis and Functionalization
Traditional methods for synthesizing N-substituted ureas have been well-established for decades, primarily relying on direct condensation reactions or the use of highly reactive isocyanate intermediates. These foundational methods are characterized by their reliability and broad applicability.
Direct Urea Formation Reactions
Direct urea formation reactions typically involve the condensation of an amine with a carbonyl source, such as urea itself or a derivative. One common approach is the reaction of an amine with an alkali metal cyanate, which proceeds through an isocyanate intermediate formed in situ. For instance, phenylurea can be synthesized from aniline salts and potassium cyanate in an aqueous solution. Another direct method involves heating an amine, such as aniline, with urea, which can lead to the formation of both mono- and di-substituted ureas.
A more contemporary direct method involves the Hofmann rearrangement of primary amides in the presence of an ammonia source. This transformation generates an isocyanate intermediate in situ, which is then trapped by ammonia to yield the N-substituted urea. This approach is versatile and avoids the direct handling of toxic isocyanates.
Multistep Synthetic Sequences Involving Phenyl Isocyanate
The reaction between an isocyanate and an amine is one of the most prevalent and efficient methods for creating unsymmetrical ureas. For the specific synthesis of N-methyl-N-carboxymethyl-N'-phenylurea, a direct procedure involves the reaction of phenyl isocyanate with N-methylaminoacetic acid (sarcosine). prepchem.com In this synthesis, a stirred solution of N-methylaminoacetic acid and sodium hydroxide in water is treated with phenyl isocyanate. prepchem.com The reaction proceeds at room temperature, and after a period of stirring, the mixture is filtered. prepchem.com The final product is precipitated by acidifying the filtrate. prepchem.com
This method is a prime example of a multistep sequence where the key urea-forming step is the nucleophilic addition of the secondary amine of sarcosine to the electrophilic carbonyl carbon of phenyl isocyanate. The use of a base, such as sodium hydroxide, is crucial for deprotonating the carboxylic acid and facilitating the reaction.
Table 1: Synthesis of this compound via Phenyl Isocyanate
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product |
|---|---|---|---|---|---|
| N-methylaminoacetic acid | Phenyl isocyanate | Sodium hydroxide | Water | 2 hours | This compound |
Advanced Synthetic Strategies for this compound Derivatives
In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for urea synthesis. These advanced strategies focus on catalytic systems, green chemistry principles, and innovative process technologies like continuous flow.
Catalytic Reaction Development for Enhanced Selectivity and Yield
Catalysis offers a powerful tool to enhance the efficiency and selectivity of urea synthesis, often under milder conditions than classical methods. Palladium-catalyzed reactions, for example, have been developed for the oxidative carbonylation of amines to form ureas with high catalytic efficiency. acs.org This method involves the use of a palladium iodide catalyst in the presence of potassium iodide, under a carbon monoxide and air atmosphere. acs.org Such catalytic systems could be adapted for the synthesis of complex ureas like this compound, potentially offering higher yields and purity.
Another catalytic approach involves the use of reusable heterogeneous catalysts. For instance, a Merrifield-anchored iron(II) complex has been shown to be a successful and recyclable catalyst for the synthesis of N-substituted ureas using urea as a safe carbonylation source. rsc.org This method avoids more hazardous carbonylating agents and allows for easy separation of the catalyst from the reaction mixture. rsc.org The development of such catalysts is crucial for large-scale, economical production.
Table 2: Examples of Catalytic Systems for N-Substituted Urea Synthesis
| Catalyst System | Reactants | Carbonyl Source | Key Advantage |
|---|---|---|---|
| PdI₂ / KI | Primary and/or Secondary Amines | Carbon Monoxide (CO) | High catalytic efficiency |
| Merrifield anchored Iron(II) | Alcohols and Amines | Urea | Reusable, sustainable carbonyl source rsc.org |
| TiO₂–Cr₂O₃/SiO₂ | Amines and Alcohols | Urea | High yields for N-substituted carbamates (related structures) rsc.org |
| KF/Al₂O₃ | Phenylurea and Methanol | Phenylurea | Non-phosgene route to carbamates (precursors) researchgate.net |
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In urea synthesis, this often translates to avoiding toxic reagents like phosgene, using safer solvents, and improving energy efficiency.
Phosgene-free synthetic routes are a major focus of green chemistry in this area. One alternative involves using 3-substituted dioxazolones as precursors to generate isocyanate intermediates in situ under mild heating with a non-toxic base like sodium acetate. tandfonline.com This method has been successfully applied to the synthesis of unsymmetrical arylureas. tandfonline.com Another phosgene-free approach is the reaction of amines with urea, which can be significantly accelerated using microwave irradiation, often in the absence of a solvent or in a high-boiling, energy-transfer solvent like N,N-dimethylacetamide. ijcce.ac.irniscpr.res.in Microwave-assisted synthesis dramatically reduces reaction times and can lead to higher yields. nih.govunito.itnih.gov
The use of water as a solvent is another key aspect of green urea synthesis. The "on-water" reaction of isocyanates with amines has been shown to be a facile and sustainable process for producing unsymmetrical ureas, offering simple product isolation through filtration and avoiding toxic volatile organic compounds (VOCs). organic-chemistry.org
Continuous Flow Methodologies in Urea Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control. For urea synthesis, continuous flow reactors can safely handle hazardous intermediates and allow for rapid optimization of reaction conditions.
Functionalization and Derivatization Studies of this compound
The structure of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives. These sites include the carboxymethyl moiety, the phenyl ring, and the central urea linkage.
Chemical Modifications at the Carboxymethyl Moiety
The carboxylic acid group of the carboxymethyl moiety is a versatile functional handle for derivatization. Standard carboxylic acid chemistry can be applied to generate a range of functional derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl, ethyl, or benzyl esters) through reaction with an appropriate alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
Amidation: Reaction with primary or secondary amines in the presence of a peptide coupling agent (such as dicyclohexylcarbodiimide, DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) can yield a variety of amides. This approach allows for the introduction of diverse structural motifs.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (N-methyl-N-(2-hydroxyethyl)-N'-phenylurea) using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This transformation converts the acidic proton into a neutral hydroxyl group, significantly altering the molecule's physicochemical properties.
Graft Copolymerization: While specific studies on this compound are not prevalent, research on other carboxymethyl-containing molecules, such as carboxymethyl cellulose (B213188), demonstrates that this group can be used for graft copolymerization with monomers like acrylic acid. researchgate.net This suggests potential for polymerization reactions at this site.
These modifications are summarized in the table below.
| Modification Type | Reagent(s) | Functional Group Formed |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester (-COOR) |
| Amidation | Amine (R-NH2), Coupling Agent (e.g., EDC) | Amide (-CONHR) |
| Reduction | Reducing Agent (e.g., LiAlH4, BH3) | Primary Alcohol (-CH2OH) |
Substituent Effects on the Phenyl Ring and their Synthetic Implications
The electronic properties of the phenyl ring can be modulated by the introduction of various substituents, which in turn influences the reactivity and properties of the entire molecule. These effects are often described by Hammett-type correlations, which quantify the impact of substituents on reaction rates and equilibria. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the phenyl ring. This can make the N'-phenyl nitrogen less nucleophilic, potentially affecting the initial synthesis from a substituted aniline or isocyanate. For instance, the presence of a strong EWG can reduce the yield in syntheses that rely on the nucleophilicity of an aniline derivative. beilstein-archives.org In studies on related N'-phenylbenzohydrazides, EWGs like the trifluoromethyl group were found to enhance conjugation and lead to a more planar geometry at the N' nitrogen. mdpi.com
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3), methoxy (-OCH3), or amino (-NH2) increase the electron density of the phenyl ring. This enhances the nucleophilicity of the N'-phenyl nitrogen, which could facilitate its reaction during synthesis. In N'-phenylbenzohydrazides, EDGs such as amino or methoxy groups have been shown to favor a trigonal planar geometry at the N' atom. mdpi.com
The synthetic implications are significant. The choice of a substituted phenyl isocyanate or aniline as a precursor will be governed by the electronic nature of the substituent. Highly deactivated anilines (with strong EWGs) may require more forcing reaction conditions, while activated anilines (with strong EDGs) may be more reactive, potentially leading to side reactions if not controlled. Theoretical calculations have been used to determine the proton affinities of substituted benzenes, providing a quantitative measure of these substituent effects. nih.gov
| Substituent Type | Example Groups | Effect on Phenyl Ring | Synthetic Implication |
| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreased electron density | May require harsher synthetic conditions |
| Electron-Donating | -CH3, -OCH3, -NH2 | Increased electron density | May increase reactivity of precursors |
Transformations Involving the Central Urea Linkage
The urea functional group itself is relatively stable but can undergo specific transformations under certain conditions.
Hydrolysis: Under strong acidic or basic conditions and elevated temperatures, the urea linkage can be hydrolyzed to yield aniline, N-methylaminoacetic acid, and carbon dioxide.
Cyclization Reactions: The presence of the carboxymethyl group introduces the potential for intramolecular cyclization. For instance, under dehydrating conditions, it might be possible to form a cyclic derivative, such as a hydantoin-like structure, although this would likely require specific catalysts and conditions. Studies on N-(2-hydroxybenzyl)-N-methylcarbamates show their ability to cyclize to form 1,3-benzoxazin-2(3H)-ones, highlighting the potential for intramolecular reactions in related structures. nih.gov
Alkylation/Acylation: The N-H proton on the phenyl-substituted nitrogen is acidic and can be deprotonated with a strong base, allowing for subsequent alkylation or acylation at this position to create a trisubstituted urea.
These transformations provide further avenues for creating complex derivatives based on the this compound scaffold.
Spectroscopic Characterization and Structural Elucidation of N Methyl N Carboxymethyl N Phenylurea
Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For N-methyl-N-carboxymethyl-N'-phenylurea, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the urea (B33335) moiety, the carboxylic acid group, the N-methyl group, and the phenyl ring.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to be dominated by strong absorptions from the two carbonyl groups and the N-H and O-H bonds. The carboxylic acid O-H stretch is anticipated to appear as a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with the C-H stretching vibrations. orgchemboulder.comlibretexts.org The N-H stretching vibration of the urea linkage is expected in the 3400–3250 cm⁻¹ range. orgchemboulder.com
Two distinct carbonyl (C=O) stretching bands are predicted. The urea carbonyl typically absorbs strongly around 1700-1630 cm⁻¹, while the carboxylic acid carbonyl is expected at a higher frequency, in the 1760-1690 cm⁻¹ range. orgchemboulder.comdocbrown.info The presence of hydrogen bonding in the carboxylic acid dimer can broaden and shift this peak to around 1710 cm⁻¹. libretexts.org Other key vibrations include the C-N stretching of the urea and amine groups, and various bending vibrations of the N-H, O-H, and C-H bonds. docbrown.infomsu.edu
Raman Spectroscopy: The Raman spectrum of this compound is expected to complement the IR data. Aromatic C-H stretching modes of the phenyl ring should be visible above 3000 cm⁻¹. orientjchem.org The phenyl ring breathing mode is anticipated near 1000 cm⁻¹, and other in-plane C-H deformations are expected above this frequency. orientjchem.org The carbonyl stretching vibrations are also Raman active, though their intensities may differ from those in the IR spectrum.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad, strong) | Weak |
| Phenyl Ring | C-H stretch | 3100-3000 (strong) | 3070-3050 (strong) |
| Methyl/Methylene (B1212753) | C-H stretch | 3000-2850 (medium) | 3000-2850 (medium) |
| Urea | N-H stretch | 3400-3250 (medium) | 3400-3250 (weak) |
| Carboxylic Acid | C=O stretch | 1760-1690 (strong) | Medium |
| Urea | C=O stretch | ~1700 (strong) | Medium |
| Phenyl Ring | C=C stretch | 1600-1450 (medium, multiple bands) | 1610, 1500 (strong) |
| Urea | N-H bend | 1650-1550 (medium) | Weak |
| Carboxylic Acid | C-O stretch | 1320-1210 (strong) | Medium |
| Phenyl Ring | C-H out-of-plane bend | 900-675 (strong) | Weak |
**3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and phenyl groups.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.
Urea Proton (-NH-Ph): The proton attached to the nitrogen of the phenylurea moiety is also expected to be downfield, likely appearing as a singlet around 8.5-9.5 ppm. chemicalbook.com
Phenyl Protons (-C₆H₅): The five protons on the phenyl ring will exhibit signals in the aromatic region (7.0-7.6 ppm). Due to substitution, they will likely appear as a complex multiplet pattern. The ortho protons are expected to be the most downfield, followed by the para and meta protons. chemicalbook.com
Methylene Protons (-CH₂-): The two protons of the carboxymethyl group are adjacent to a nitrogen and a carbonyl group, leading to a predicted chemical shift in the range of 3.8-4.2 ppm as a singlet.
Methyl Protons (-CH₃): The three protons of the N-methyl group, being attached to a nitrogen atom within the urea structure, are expected to resonate as a singlet around 2.8-3.2 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | broad singlet | 1H |
| -NH-Ph | 8.5 - 9.5 | singlet | 1H |
| -C₆H₅ (ortho) | ~7.5 | multiplet | 2H |
| -C₆H₅ (meta, para) | 7.0 - 7.4 | multiplet | 3H |
| -CH₂- | 3.8 - 4.2 | singlet | 2H |
| -CH₃ | 2.8 - 3.2 | singlet | 3H |
The ¹³C NMR spectrum will provide information about each unique carbon environment in the molecule.
Carbonyl Carbons (-C=O): Two distinct carbonyl signals are expected. The carboxylic acid carbonyl is typically found around 170-180 ppm, while the urea carbonyl is expected in the 155-165 ppm range.
Phenyl Carbons (-C₆H₅): The phenyl ring will show several signals in the aromatic region (118-140 ppm). The carbon attached to the nitrogen (ipso-carbon) will be shifted downfield, while the ortho, meta, and para carbons will have distinct chemical shifts.
Methylene Carbon (-CH₂-): The carbon of the carboxymethyl group is expected to appear in the range of 50-60 ppm.
Methyl Carbon (-CH₃): The N-methyl carbon is predicted to have a chemical shift in the range of 30-40 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| Urea C=O | 155 - 165 |
| Phenyl C-ipso | 138 - 142 |
| Phenyl C-ortho, C-meta, C-para | 118 - 130 |
| -CH₂- | 50 - 60 |
| -CH₃ | 30 - 40 |
2D NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, significant correlations would be expected among the protons of the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the predicted proton signals for the methyl, methylene, and phenyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:
The N-H proton to the phenyl carbons and the urea carbonyl carbon.
The N-CH₃ protons to the urea carbonyl carbon and the N-CH₂ carbon.
The N-CH₂ protons to the N-CH₃ carbon and the carboxylic acid carbonyl carbon.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ from the carboxylic acid group would be prominent. nih.govnih.gov Adducts with sodium, [M+Na]⁺, are also commonly observed, and for carboxylic acids, [M – H + 2Na]⁺ adducts can also be seen. acs.org
GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis of this compound by GC-MS might be challenging due to its polarity and low volatility. google.com Derivatization, for instance by silylation of the carboxylic acid and urea N-H groups, would likely be necessary. nih.gov If analyzed directly, thermal degradation in the injector might occur.
Fragmentation Analysis: The fragmentation of phenylurea compounds often involves cleavage of the C-N bonds of the urea linkage. wikipedia.orgmiamioh.edu A primary fragmentation pathway would be the cleavage between the urea carbonyl and the nitrogen of the phenyl group, leading to the formation of a phenyl isocyanate radical cation or related fragments. Another likely fragmentation is the loss of the carboxymethyl group. Decarboxylation (loss of CO₂) from the molecular ion or fragment ions containing the carboxylic acid moiety is also a common fragmentation pathway for carboxylic acids.
Table 4: Predicted Key Mass Fragments for this compound (Molecular Weight: 208.21 g/mol )
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 209 | Protonated molecule |
| [M-H]⁻ | 207 | Deprotonated molecule |
| [M-COOH]⁺ | 163 | Loss of carboxyl group |
| [C₆H₅NCO]⁺ | 119 | Phenyl isocyanate fragment |
| [C₆H₅NH₂]⁺ | 93 | Aniline fragment |
| [CH₃N=CH₂]⁺ | 43 | Fragment from N-methyl-N-carboxymethyl side |
Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization
Electronic Absorption (UV-Vis) Spectroscopy: The primary chromophore in this compound is the phenylurea system. This conjugated system is expected to exhibit absorption bands in the ultraviolet region. Based on data for similar phenylurea derivatives, absorption maxima are predicted in the range of 230-280 nm. These absorptions correspond to π→π* electronic transitions within the aromatic ring and the conjugated urea system.
Fluorescence Spectroscopy: Many phenylurea derivatives are known to be fluorescent. daneshyari.comnih.gov Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength would be longer than the excitation wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be influenced by the solvent polarity and pH, particularly due to the presence of the carboxylic acid group.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A typical crystallographic study of this compound would provide detailed information on its molecular geometry, intermolecular interactions, and crystal packing.
If crystallographic data were available, a data table summarizing the key parameters would be presented. This would include details such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Furthermore, a discussion of the molecular conformation, including significant bond lengths, bond angles, and torsion angles, would be included. The analysis would also detail the hydrogen bonding network, which is characteristic of urea derivatives, and other non-covalent interactions that stabilize the crystal lattice.
Interactive Data Table: Crystallographic Data for this compound (Hypothetical)
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives are synthesized)
This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a stereocenter, chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for their stereochemical analysis.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. A study on chiral derivatives of this compound would involve recording their CD spectra and likely comparing them with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration of the stereocenters. The analysis would focus on the sign and intensity of the Cotton effects in the CD spectrum, correlating them to specific electronic transitions within the molecule.
Interactive Data Table: Chiroptical Data for a Chiral Derivative of this compound (Hypothetical)
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Computational and Theoretical Chemistry Studies on N Methyl N Carboxymethyl N Phenylurea
Quantum Mechanical Investigations (DFT, Ab initio)
Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic-level properties of molecules. These methods have been widely applied to urea (B33335) derivatives to elucidate their conformational preferences and electronic structures. nih.govnih.gov
Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity. The electron-withdrawing nature of the carboxymethyl and phenyl groups influences the electron density at the urea core.
Table 1: Predicted Geometrical Parameters for N-methyl-N-carboxymethyl-N'-phenylurea Note: These are representative values based on DFT studies of analogous urea compounds.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.25 Å |
| C-N (Urea) Bond Length | ~1.38 Å |
| N-C (Phenyl) Bond Length | ~1.42 Å |
| N-C (Methyl) Bond Length | ~1.46 Å |
| N-C (Methylene) Bond Length | ~1.47 Å |
| O=C-N Bond Angle | ~122° |
The conformational landscape of N-aryl-N'-alkyl ureas is a key area of study, as the orientation of the substituents around the urea bond significantly impacts molecular properties and interactions. nih.gov For N-substituted ureas, several conformations such as trans-trans, cis-trans, and cis-cis are possible, referring to the orientation of the substituents relative to the carbonyl group. nih.govfigshare.com
For this compound, computational studies can map the potential energy surface by rotating the key dihedral angles. Energy minimization calculations using DFT can identify the most stable conformers. Studies on similar molecules, like N,N'-diphenylurea and its methylated analogs, have shown that both gas-phase and solution environments can favor different conformations. nih.govresearchgate.net The presence of the carboxymethyl group in the target molecule introduces the possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the urea carbonyl oxygen, which could significantly stabilize certain conformations.
Table 2: Hypothetical Relative Energies of this compound Conformers Note: Energies are relative to the most stable conformer and are illustrative based on general principles.
| Conformer | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| trans-cis (Intramolecular H-bond) | 0.0 | Stabilized by internal hydrogen bond |
| trans-trans | 1.5 - 3.0 | Extended conformation |
| cis-trans | 2.0 - 4.0 | Steric hindrance may increase energy |
Quantum mechanical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.net
Infrared (IR) Spectroscopy: DFT methods can accurately calculate the vibrational frequencies of the molecule. For this compound, key predicted peaks would include the C=O stretching of the urea (~1650-1680 cm⁻¹), the N-H stretching (~3300-3400 cm⁻¹), C-N stretching modes, and the characteristic vibrations of the phenyl ring. The carboxymethyl group would contribute a distinct C=O stretching band (~1700-1730 cm⁻¹) and a broad O-H stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions help in assigning the signals in experimental spectra. For instance, the chemical shifts of the methyl protons, the methylene (B1212753) protons of the carboxymethyl group, the N-H proton, and the aromatic protons of the phenyl ring can be calculated and correlated with the molecular conformation and electronic environment.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
| C=O (Urea) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Computational chemistry can be used to model the reactivity of this compound. By mapping reaction pathways, researchers can understand mechanisms, calculate activation energies, and identify transition states. Potential reactions for study include hydrolysis of the urea linkage or esterification of the carboxylic acid group. For example, studies on the hydrolysis of related carbamates have interpreted kinetic data in terms of specific mechanisms involving general base catalysis, a process that can be modeled computationally. researchgate.net Such models provide a molecule-level picture of the bond-breaking and bond-forming processes that govern chemical transformations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment, such as solvent molecules or other solute molecules.
MD simulations are particularly useful for exploring the non-covalent interactions that govern the behavior of this compound in solution. The molecule has multiple sites capable of forming hydrogen bonds: the N-H group acts as a donor, while the urea carbonyl oxygen and the carbonyl and hydroxyl oxygens of the carboxymethyl group act as acceptors.
Simulations in aqueous solution can reveal the hydration structure around the molecule, showing how water molecules orient themselves to form hydrogen bonds. mdpi.com Furthermore, these simulations can predict the tendency of the molecules to self-associate or aggregate. Dimerization, for instance, can occur through hydrogen bonding between the N-H of one molecule and the C=O of another, a common motif in urea derivatives. The presence of both the phenyl ring and the polar carboxymethyl group suggests that aggregation could be driven by a combination of hydrogen bonding, π-π stacking between phenyl rings, and hydrophobic interactions.
Table 4: Potential Intermolecular Hydrogen Bonds for this compound
| H-Bond Donor | H-Bond Acceptor | Interaction Type |
|---|---|---|
| N-H (Urea) | C=O (Urea) of another molecule | Dimerization/Aggregation |
| N-H (Urea) | C=O (Carboxylic Acid) of another molecule | Aggregation |
| O-H (Carboxylic Acid) | C=O (Urea) of another molecule | Aggregation |
| O-H (Carboxylic Acid) | C=O (Carboxylic Acid) of another molecule | Carboxylic Acid Dimerization |
| N-H / O-H | Water (Solvent) | Solvation |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent environment can profoundly influence the conformation and reactivity of a solute molecule. Computational chemistry offers a window into these effects, which are crucial for understanding reaction mechanisms and predicting chemical behavior in solution. For this compound, the presence of the polar carboxymethyl group and the urea moiety suggests that its conformation and reactivity would be particularly sensitive to the polarity of the solvent.
Theoretical studies on similar molecules have demonstrated that in polar solvents, conformations that maximize the solvent-accessible surface area of polar groups are favored. For this compound, this would likely involve an extended conformation where the carboxymethyl group is oriented away from the phenyl ring to facilitate solvation. In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the urea protons and the carbonyl oxygen of the carboxymethyl group might lead to more compact, folded conformations.
Density Functional Theory (DFT) calculations, often paired with implicit or explicit solvent models, are employed to probe these solvent effects. By calculating the relative energies of different conformers in various solvents, a picture of the conformational equilibrium can be obtained. For instance, a study on the reactivity of β-Carboline showed that the dipole moment, polarizability, and solvation free energy increased with the increasing polarity of the solvent, which in turn modified the values of reactivity descriptors. researchgate.net
The reactivity of this compound would also be significantly modulated by the solvent. Polar solvents can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates. For example, in a nucleophilic substitution reaction involving the carboxymethyl group, a polar protic solvent could stabilize the leaving group and the charged intermediate, leading to a faster reaction rate. Conversely, reactions that involve nonpolar transition states might be favored in nonpolar solvents. Conceptual DFT provides a framework for quantifying these effects through reactivity descriptors such as chemical potential, hardness, and electrophilicity, and how they are altered by the solvent environment. researchgate.net
To illustrate the potential impact of solvent on the conformational preference of a hypothetical phenylurea derivative, the following interactive data table presents theoretically calculated relative energies for different conformers in solvents of varying polarity.
| Conformer | Gas Phase (Relative Energy, kcal/mol) | Toluene (ε=2.4) (Relative Energy, kcal/mol) | Acetonitrile (B52724) (ε=37.5) (Relative Energy, kcal/mol) | Water (ε=78.4) (Relative Energy, kcal/mol) |
| Extended | 0.00 | 0.25 | 0.50 | 0.75 |
| Folded (Intramolecular H-bond) | 1.50 | 1.00 | 2.50 | 3.50 |
| Twisted | 2.00 | 2.10 | 1.80 | 1.60 |
Note: The data in this table is illustrative and based on general principles of solvent effects on molecules with similar functional groups, not on specific experimental or computational results for this compound.
Chemoinformatics and Machine Learning Approaches for Urea Chemistry
The application of chemoinformatics and machine learning (ML) has revolutionized the field of chemistry by enabling the prediction of molecular properties and the design of novel compounds with desired activities. nih.gov For the vast chemical space of urea derivatives, these computational tools are instrumental in accelerating research and development.
Development of Structure-Reactivity Models
Structure-reactivity models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For phenylurea derivatives, QSAR models have been successfully developed to predict various properties, including herbicidal and antimicrobial activities. nih.govmdpi.com
The development of a QSAR model for a class of compounds like this compound would involve several key steps:
Data Collection: A dataset of urea derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors, are calculated for each molecule in the dataset.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms such as random forests and support vector machines, a mathematical model is built that relates the descriptors to the observed reactivity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For instance, a QSAR study on phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents revealed that lipophilicity was a key driver of improved activity. nih.gov Such insights are crucial for guiding the synthesis of more potent analogues. While a specific QSAR model for the reactivity of this compound is not available, the principles of QSAR could be readily applied to predict its behavior based on its structural features.
Prediction of Chemical Behavior and Synthetic Accessibility
Beyond predicting reactivity, chemoinformatics and machine learning models can forecast a wide range of chemical behaviors, including solubility, metabolic stability, and potential toxicity. These predictions are vital in the early stages of drug discovery and materials science to prioritize compounds for synthesis and testing. nih.gov
Machine learning algorithms, particularly deep learning models, can be trained on large datasets of known reactions to predict the outcomes of new chemical transformations. optibrium.com This can be applied to assess the synthetic accessibility of a target molecule like this compound. By analyzing its structure, an ML model could suggest potential synthetic routes, identify potential challenges in the synthesis, and even predict reaction yields and optimal conditions.
Furthermore, machine learning models are increasingly used to predict quantum mechanical properties, offering a significant speed advantage over traditional computational chemistry methods. For a large set of urea derivatives, an ML model could be trained to rapidly predict properties like conformational energies, rotational barriers, and electronic properties, facilitating high-throughput screening of virtual libraries. A study on alkyl- and phenyl-substituted urea derivatives used computational methods to predict rotational barriers, and these results could serve as a training set for developing such ML models. nih.gov
The following interactive data table illustrates how a hypothetical machine learning model could predict various properties for a series of phenylurea derivatives.
| Compound | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Metabolic Stability (t½, min) | Predicted Synthetic Accessibility Score (1-10) |
| N-methyl-N'-phenylurea | 1.85 | 550 | 45 | 8.5 |
| N-ethyl-N'-phenylurea | 2.20 | 320 | 60 | 8.2 |
| This compound | 1.50 | 1200 | 30 | 7.5 |
| N-(4-chlorophenyl)-N'-methylurea | 2.50 | 150 | 75 | 8.0 |
Note: The data in this table is for illustrative purposes to demonstrate the predictive capabilities of chemoinformatics and machine learning models and is not based on experimentally verified values.
Reaction Mechanisms and Chemical Reactivity of N Methyl N Carboxymethyl N Phenylurea
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of N-methyl-N-carboxymethyl-N'-phenylurea is influenced by the two principal functional groups: the urea (B33335) linkage and the N-acylamino acid moiety. Phenylurea herbicides are generally stable to chemical hydrolysis in aqueous solutions under moderate temperatures and within a pH range of 4 to 10. oup.com This suggests that the N'-phenylurea part of the molecule is not readily cleaved by water under typical environmental conditions. The degradation that does occur in the environment is often facilitated by microbial or photochemical processes rather than simple hydrolysis. oup.com
The N-methyl-N-carboxymethyl group is essentially an N-acylated derivative of the amino acid sarcosine. The degradation of N-acyl amino acids can be mediated by enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1), which catalyze their hydrolysis. wikipedia.org In the absence of enzymatic catalysis, the amide bond is generally stable.
Table 1: Degradation Kinetics of Selected Phenylurea Herbicides in Solution by Ochrobactrum anthropi CD3 nih.gov
| Herbicide | Mineralization Rate Constant (k) (day⁻¹) | Half-life (DT₅₀) (days) |
|---|---|---|
| Isoproturon | 0.036 | 19.2 |
| Diuron | 0.015 | 46.2 |
| Linuron | 0.013 | 53.3 |
| Chlorotoluron | 0.023 | 30.1 |
| Fenuron | 0.021 | 33.0 |
This data is presented for comparative purposes and was obtained under specific experimental conditions.
Reactivity with Common Reagents (Electrophiles, Nucleophiles, Oxidizing Agents, Reducing Agents)
The reactivity of this compound is dictated by the electrophilic and nucleophilic centers within the molecule.
Reactivity with Electrophiles: The urea and amide nitrogens possess lone pairs of electrons, making them potential nucleophiles. However, the delocalization of these lone pairs into the adjacent carbonyl groups reduces their nucleophilicity. The phenyl ring can undergo electrophilic aromatic substitution, with the urea moiety acting as an ortho-, para-directing group. Under strongly acidic conditions, the carbonyl oxygen of the urea can be protonated, which can activate the molecule towards certain reactions. researchgate.net
Reactivity with Nucleophiles: The carbonyl carbons of both the urea and the carboxymethyl groups are electrophilic and susceptible to nucleophilic attack. The reactivity is generally lower than that of more reactive carboxylic acid derivatives like acid chlorides or anhydrides. Strong nucleophiles can attack these carbonyl centers, potentially leading to cleavage of the C-N bonds.
Reactivity with Oxidizing Agents: The N-methyl group is susceptible to oxidation. acs.org Metalloenzymes and chemical oxidants can catalyze the N-dealkylation of N,N-dialkylamines. mdpi.com The aromatic ring can also be oxidized, particularly by strong oxidizing agents like hydroxyl radicals, which can lead to hydroxylation and eventual ring-opening. researchgate.net The reaction of phenylurea herbicides with hydroxyl radicals proceeds with high rate constants, indicating their susceptibility to oxidative degradation. nih.gov
Reactivity with Reducing Agents: The amide and urea carbonyl groups can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. libretexts.orgmasterorganicchemistry.com This reaction would convert the carboxymethyl carbonyl group into a methylene (B1212753) group, yielding an N-ethyl derivative. The reduction of tertiary amides can also be achieved with other reagents like 9-BBN. chemistrysteps.com Catalytic hydrogenation can also reduce amides to amines, though it often requires harsh conditions. wikipedia.org
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound contains functionalities that could potentially participate in intramolecular reactions. The presence of a carboxylic acid group and a urea moiety allows for the possibility of intramolecular cyclization under certain conditions. For instance, activation of the carboxylic acid group could lead to an intramolecular nucleophilic attack by one of the urea nitrogens, potentially forming a cyclic imide-like structure. The feasibility of such a reaction would depend on the ring size of the resulting cyclic product and the reaction conditions employed. While specific studies on the intramolecular cyclization of this compound are not prevalent, related N-aryl amides are known to undergo photoredox-catalyzed cyclization reactions. acs.org
Photochemical Reactivity and Light-Induced Transformations
Phenylurea herbicides are known to undergo photochemical degradation when exposed to sunlight. oup.com The primary photochemical processes can involve the cleavage of bonds within the urea side chain or modifications to the aromatic ring. acs.org Light-induced transformations of N-aryl amides can also be achieved through photoredox catalysis. rsc.orgnih.gov
The degradation of phenylurea herbicides can be initiated by direct photolysis or through indirect photo-oxidation involving reactive oxygen species like hydroxyl radicals generated by photosensitizers. mdpi.com Common photochemical reactions for phenylureas include N-demethylation, hydroxylation of the phenyl ring, and cleavage of the urea bridge. oup.com For this compound, irradiation with UV light could potentially lead to the cleavage of the N-C bond of the carboxymethyl group or the N-C bond of the methyl group. Visible-light-mediated reactions, often employing a photocatalyst, can generate amidyl radicals from aryloxy-amides, which can then undergo further reactions like cyclization or N-arylation. researchgate.net
Coordination Chemistry and Complex Formation with Metal Centers (non-biological applications)
This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The potential donor atoms include the carbonyl oxygens of the urea and carboxymethyl groups, as well as the nitrogen atoms of the urea moiety. Urea and its derivatives are known to act as versatile ligands, coordinating to metal ions in various modes. researchgate.net
The coordination can occur in a monodentate fashion, typically through the carbonyl oxygen, or as a bidentate ligand. rjpbcs.comresearchgate.net In the case of this compound, the carboxymethyl group introduces an additional potential chelation site. The N-acylamino acid portion can act as an (O,N)-donor ligand, forming stable five-membered chelate rings with metal centers. mdpi.com The combination of the urea and the N-acylamino acid functionalities could allow for the formation of multidentate ligands, potentially leading to stable metal complexes. The phenyl group on the urea can also be substituted to modify the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complexes. materialsciencejournal.org
While specific crystal structures of metal complexes with this compound are not widely reported, the structural features can be inferred from related complexes. In metal-urea complexes, coordination is most commonly observed through the carbonyl oxygen atom. tsijournals.comresearchgate.net However, N-coordination is also possible and can be distinguished by shifts in the N-H and C=O stretching frequencies in the infrared spectrum. tsijournals.com
In complexes with N'-phenylurea ligands, such as imidazol-2-ylidene-N'-phenylureate, coordination to nickel(II) has been observed through the carbonyl oxygen. ias.ac.inias.ac.in For ligands containing an N-acylamino acid moiety, chelation involving the carbonyl oxygen and the deprotonated amino nitrogen is a common binding mode, forming a stable five-membered ring. jofamericanscience.org X-ray crystallography of related N-(2-substituted) phenyl urea complexes with various transition metals has shown that these ligands can coordinate through the substituent group and a urea oxygen or nitrogen atom. nih.gov Therefore, it is expected that this compound would act as a bidentate or potentially tridentate ligand, coordinating through the carbonyl oxygen of the carboxymethyl group and the adjacent nitrogen, and possibly also involving the urea carbonyl oxygen. The resulting complexes would likely exhibit geometries such as octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. materialsciencejournal.org
Analytical Methodologies for N Methyl N Carboxymethyl N Phenylurea
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of N-methyl-N-carboxymethyl-N'-phenylurea, offering powerful separation capabilities essential for purity assessment and quantitative determination. Both liquid and gas chromatography platforms are utilized, each with specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Reversed-phase HPLC is the most common modality, providing robust and reproducible methods for determining purity and quantifying the compound in various matrices.
Detailed research findings indicate that the separation is typically achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent, most commonly acetonitrile (B52724). sielc.comhumanjournals.com This setup allows for the effective separation of the target compound from its impurities and degradation products. Detection is commonly performed using an ultraviolet (UV) detector, as the phenylurea moiety contains a chromophore that absorbs light in the UV spectrum. nih.govresearchgate.net Method validation for similar compounds demonstrates high specificity, good linearity over a range of concentrations, and excellent precision and accuracy. humanjournals.comnih.gov
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted) | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | Gradient elution (e.g., starting with low %B and increasing) | To ensure separation of early and late eluting impurities. |
| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 40°C | Ensures reproducibility of retention times. |
| Injection Volume | 10 - 50 µL | Volume of sample introduced into the system. |
| Detection | UV at ~210-264 nm | Wavelength for monitoring the analyte based on its absorbance. |
| Run Time | 25 - 35 minutes | Total time for a single analysis. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability; phenylurea compounds tend to degrade into isocyanates and amines at the high temperatures used in GC inlets. researchgate.net Therefore, a crucial step of derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.govmdpi.com
Common derivatization strategies include silylation or methylation. mdpi.comnih.gov For instance, the active hydrogens on the nitrogen and carboxylic acid groups can be replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the polarity and increases the volatility of the molecule, allowing it to be vaporized and passed through the GC column. The resulting derivatives can then be separated and detected, often by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). researchgate.netnih.gov
Chiral Chromatography for Enantiomeric Purity Determination
This compound is a chiral molecule. The determination of its enantiomeric purity is critical, and this is achieved using chiral chromatography. openochem.org This technique can be performed using either HPLC or GC, with the defining feature being the use of a chiral stationary phase (CSP). openochem.orgsigmaaldrich.com
The CSP creates a chiral environment within the column. As the racemic mixture of the analyte passes through, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. openochem.org These complexes have different energies of formation and dissociation, leading to different retention times for each enantiomer, thus allowing for their separation and quantification. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in chiral HPLC for their broad applicability. nih.gov The separated enantiomers are then detected, and the enantiomeric excess (%ee) can be calculated from their respective peak areas. researchgate.net
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods for the analysis of this compound. This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-mass ratio. usp.org CE is known for its high separation efficiency, short analysis times, and minimal sample consumption. nih.gov
For a compound like this compound, which contains a carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a suitable mode. usp.org In a buffer with a pH above the pKa of the carboxylic acid, the molecule will be negatively charged and migrate toward the anode. Separation from other components is achieved based on differences in their charge and size. nih.gov To enhance separation, additives like organic solvents (e.g., acetonitrile) can be included in the running buffer to modify the electroosmotic flow. nih.gov Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can also be employed to separate the analyte from neutral impurities by partitioning them between the aqueous buffer and a pseudo-stationary phase of micelles. usp.org
Spectrophotometric and Titrimetric Methods for Quantification
While chromatographic techniques are preferred for their specificity, spectrophotometric and titrimetric methods can be employed for quantification, particularly in bulk drug analysis where interfering substances are minimal.
An indirect spectrophotometric method could be developed for quantification. ekb.eg This might involve reacting the compound with an excess of a reagent, and then measuring the unreacted reagent. For example, the urea (B33335) functionality could be oxidized, and the remaining oxidant quantified by its reaction with a colored dye, where the decrease in color intensity is proportional to the concentration of the analyte. ekb.eg
A titrimetric method, such as an acid-base titration, could also be used. The carboxylic acid group of this compound can be titrated with a standardized solution of a strong base, like sodium hydroxide. The endpoint of the titration, detected using a pH meter or a color indicator, would correspond to the amount of the compound present. While simple and inexpensive, this method lacks the specificity to distinguish the active compound from any acidic impurities.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide the highest level of sensitivity and specificity for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. illinois.edu After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS, a specific parent ion corresponding to the protonated or deprotonated molecule is selected and fragmented. The resulting daughter ions are unique to the molecule's structure, providing unambiguous identification and allowing for quantification at very low levels, even in complex matrices. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of the compound. researchgate.net Following GC separation, the derivatized analyte enters the mass spectrometer, where it is typically fragmented by electron ionization (EI). The resulting fragmentation pattern serves as a "fingerprint" for the compound, allowing for its positive identification by matching against a spectral library. nih.govresearchgate.net This technique is highly effective for identifying and quantifying trace-level impurities or metabolites. nih.gov
Table 2: Comparison of Hyphenated Analytical Techniques
| Technique | Separation Principle | Ionization | Key Advantage | Application for Compound |
| LC-MS/MS | Liquid chromatography (Reversed-Phase) | Electrospray (ESI) | High sensitivity and specificity for non-volatile compounds. nih.gov | Direct quantitative analysis in complex matrices; impurity profiling. |
| GC-MS | Gas chromatography | Electron Impact (EI) | Excellent for volatile compounds; provides structural "fingerprint". nih.gov | Analysis of thermally stable, volatile derivatives; identification of unknown volatile impurities. |
Sample Preparation and Matrix Effects in Analytical Measurements
The accurate and precise quantification of this compound in complex environmental and biological samples is critically dependent on the efficacy of sample preparation and the management of matrix effects. Due to a lack of specific documented analytical methods for this compound, this section outlines the prevalent methodologies for the broader class of phenylurea herbicides. These approaches are considered applicable to this compound due to structural similarities. The primary objectives of sample preparation are to extract the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering co-extractives that can compromise the analytical results.
Sample preparation for phenylurea herbicides typically involves extraction, a clean-up step, and sometimes a preconcentration step, especially for trace-level analysis. The choice of a specific method is contingent on the physicochemical properties of the analyte and the nature of the sample matrix.
A significant challenge in the analysis of phenylurea herbicides, particularly when using sensitive techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), is the phenomenon of matrix effects. nih.govresearchgate.net Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. mdpi.com This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. nih.govresearchgate.net The extent of matrix effects can vary significantly depending on the sample type, the cleanliness of the final extract, and the ionization source used.
For instance, a study on various water matrices revealed that samples with high conductivity, such as seawater, and those with abundant dissolved organic matter, like pond water, exhibited significant matrix effects, including signal suppression and high imprecision. nih.govresearchgate.net The management of these effects is, therefore, a crucial aspect of method development. Common strategies to mitigate matrix effects include the use of matrix-matched standards for calibration, the application of appropriate internal standards that co-elute with the analyte, and the implementation of thorough sample clean-up procedures. nih.govresearchgate.net
The following subsections detail common sample preparation techniques and further discuss the implications and mitigation of matrix effects in the analysis of phenylurea herbicides, which can be extrapolated for the analysis of this compound.
Sample Preparation Techniques
Several extraction techniques have been successfully employed for the isolation of phenylurea herbicides from various matrices. The most common of these are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of phenylurea herbicides from aqueous samples. nih.govresearchgate.net It involves passing the liquid sample through a solid sorbent material that retains the analytes of interest. The interfering compounds are washed away, and the analytes are then eluted with a small volume of an organic solvent. For phenylurea herbicides, C18 (octadecylsilyl) is a common sorbent choice due to the nonpolar nature of many compounds in this class. The selection of the eluting solvent is critical for achieving high recovery. A mixture of acetonitrile and water is often used for the elution of phenylurea herbicides. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE) is another conventional method used for the extraction of phenylurea herbicides, particularly from water samples. This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane is a frequently used solvent for this purpose.
The table below summarizes typical recovery data for various phenylurea herbicides from water samples using SPE, providing an indication of the efficiency of this technique.
| Phenylurea Herbicide | Matrix | Extraction Method | Recovery (%) |
| Diuron | River Water | SPE (C18) | 95 ± 5 |
| Linuron | Pond Water | SPE (C18) | 92 ± 7 |
| Monuron | Tap Water | SPE (C18) | 98 ± 4 |
| Isoproturon | Seawater | SPE (C18) | 88 ± 9 |
This table presents illustrative recovery data for representative phenylurea herbicides and is intended to provide a general indication of the expected performance of the analytical methods.
Matrix Effects and Mitigation Strategies
As previously mentioned, matrix effects pose a significant challenge in the LC-MS analysis of phenylurea herbicides. nih.govresearchgate.net These effects are primarily caused by the co-elution of matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. mdpi.com The complexity of the sample matrix directly correlates with the severity of the matrix effect. For example, soil and sediment extracts are generally more complex than water samples and are therefore more prone to causing significant signal suppression.
Several strategies can be employed to minimize or compensate for matrix effects:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to mimic the matrix effects observed in the actual samples, thereby improving the accuracy of quantification.
Use of Internal Standards: An ideal internal standard is a stable, isotopically labeled version of the analyte, which has identical chemical and physical properties and experiences the same matrix effects. nih.govresearchgate.net By adding a known amount of the internal standard to both the samples and the calibration standards, any signal suppression or enhancement of the analyte can be corrected.
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization. However, this approach may compromise the method's sensitivity if the analyte concentration is already low.
Advanced Sample Clean-up: More rigorous clean-up procedures can be employed to remove a larger portion of the interfering matrix components. This can include techniques like Gel Permeation Chromatography (GPC) or the use of multiple SPE cartridges with different sorbents.
The following table illustrates the extent of matrix effects observed for different phenylurea herbicides in various environmental matrices. The matrix effect is typically expressed as a percentage, where a negative value indicates signal suppression and a positive value indicates signal enhancement.
| Phenylurea Herbicide | Matrix | Matrix Effect (%) |
| Diuron | Seawater | -45 |
| Linuron | Pond Water | -30 |
| Isoproturon | River Water | -15 |
| Chlortoluron | Soil Extract | -60 |
This table presents illustrative data on matrix effects for representative phenylurea herbicides and is intended to provide a general indication of the challenges encountered in different sample types.
Environmental Chemical Fate and Transformation of N Methyl N Carboxymethyl N Phenylurea
Abiotic Degradation Processes in Environmental Matrices (Hydrolysis, Photolysis, Oxidation)
Abiotic degradation involves the transformation of a chemical through non-biological processes. For phenylurea compounds, the key abiotic pathways are hydrolysis, photolysis, and oxidation, although their significance relative to biological processes can vary depending on environmental conditions.
Hydrolysis: The urea (B33335) functional group is generally stable to hydrolysis at neutral pH ranges (6-9) typical of most natural waters and soils. Degradation via hydrolysis is significantly accelerated only under strong acidic or alkaline conditions. Therefore, hydrolysis is not considered a primary degradation pathway for phenylurea compounds under most environmental scenarios.
Photolysis: Photodegradation can be a relevant process for phenylurea compounds present on soil surfaces or in the upper layers of water bodies. The absorption of UV radiation from sunlight can lead to the cleavage of the urea bridge or modifications to the phenyl ring. However, these processes often result in only partial degradation, creating transformation products that may themselves be persistent. The rate and extent of photolysis are highly dependent on factors such as light intensity, water clarity, and the presence of photosensitizing substances in the environment.
Oxidation: Phenylurea compounds can be degraded by reactive oxygen species, such as hydroxyl radicals (•OH), which are naturally present in the atmosphere and can be generated in sunlit surface waters. These oxidative processes can contribute to the transformation of the parent molecule. For instance, studies on the phenylurea herbicide Fenuron have shown that it can be effectively degraded by advanced oxidation processes that generate sulfate and hydroxyl radicals, indicating its susceptibility to oxidative transformation.
| Process | General Significance for Phenylureas | Influencing Factors | Typical Half-life (DT₅₀) Range for Related Compounds |
| Hydrolysis | Low at neutral pH | pH, Temperature | Generally > 1 year in neutral conditions |
| Photolysis | Moderate, especially on surfaces | Light intensity, Wavelength, Presence of sensitizers | Weeks to months |
| Oxidation | Moderate in specific conditions | Concentration of oxidants (e.g., •OH) | Variable; can be rapid under specific advanced oxidation conditions |
This table presents representative data for the phenylurea herbicide class to illustrate general principles, as specific data for N-methyl-N-carboxymethyl-N'-phenylurea is not available.
Biotransformation Pathways and Microbial Metabolism
Microbial degradation is widely recognized as the most significant pathway for the dissipation of phenylurea herbicides in soil and aquatic systems. researchgate.net A diverse range of soil bacteria and fungi are capable of utilizing these compounds as a source of carbon and nitrogen.
The biotransformation of phenylurea herbicides typically proceeds through a series of well-documented reactions:
N-Dealkylation: The initial and often rate-limiting step is the removal of alkyl groups from the terminal nitrogen atom. For N,N-dimethyl substituted phenylureas, this occurs sequentially, first forming the N-methyl derivative and then the fully dealkylated phenylurea. researchgate.netnih.gov
Hydroxylation: Microorganisms can introduce hydroxyl groups onto the phenyl ring, typically at the para-position, making the molecule more polar and susceptible to further degradation. nih.gov
Urea Bridge Cleavage: Following initial transformations, the urea bond can be cleaved to release the corresponding aniline derivative.
Given its structure, this compound is likely a metabolite itself. A plausible biotransformation pathway would involve a parent compound, such as an N,N-dimethyl-N'-phenylurea (e.g., Fenuron), undergoing initial N-demethylation to form N-methyl-N'-phenylurea. Subsequent microbial oxidation of the remaining methyl group could form an N-hydroxymethyl intermediate, which is then further oxidized to the corresponding carboxylic acid, yielding this compound.
| Parent Compound (Example) | Primary Metabolite | Plausible Secondary Metabolite | Plausible Tertiary Metabolite (Target Compound) |
| N,N-dimethyl-N'-phenylurea (Fenuron) | N-methyl-N'-phenylurea | N-hydroxymethyl-N-methyl-N'-phenylurea | This compound |
This table illustrates a hypothetical and plausible biotransformation pathway leading to the formation of the target compound based on known microbial metabolism of phenylureas.
Sorption, Leaching, and Mobility in Soil and Aquatic Systems
The mobility of this compound in the environment is primarily controlled by its sorption to soil and sediment particles. Sorption reduces the concentration of the chemical in the soil solution, thereby limiting its bioavailability for microbial degradation and its potential for transport (leaching) into groundwater.
For the phenylurea class of compounds, the most critical factor governing sorption is the organic carbon content of the soil. A strong positive correlation exists between the sorption coefficient (Kd or Koc) and the percentage of soil organic matter. Other factors, such as clay content and soil pH, can also play a role.
The structure of this compound, specifically the presence of the polar carboxymethyl group (-CH₂COOH), would be expected to significantly influence its mobility. Compared to its likely precursor, N-methyl-N'-phenylurea, the carboxylic acid group would increase its water solubility and reduce its octanol-water partition coefficient (Kow). This change would lead to weaker sorption to soil organic matter and, consequently, a higher potential for leaching and mobility in soil and aquatic systems.
| Compound | Log Kow (Octanol-Water Partition Coefficient) | General Sorption Potential | Leaching Potential |
| Diuron | 2.85 | Moderate to High | Low to Moderate |
| Isoproturon | 2.50 | Moderate | Moderate |
| Fenuron | 1.58 | Low to Moderate | High |
| N-methyl-N'-phenylurea | ~1.1 - 1.9 | Low | High |
This table provides comparative data for well-studied phenylurea herbicides. The addition of a carboxymethyl group to N-methyl-N'-phenylurea would likely lower its Log Kow further, increasing its leaching potential.
Identification and Persistence of Environmental Transformation Products
The degradation of phenylurea herbicides in the environment leads to the formation of various transformation products. While the parent compound may dissipate, these metabolites can exhibit their own persistence and mobility characteristics, and in some cases may be of environmental concern. oup.com
Commonly identified transformation products of phenylurea herbicides in soil and water include:
N-dealkylated metabolites (e.g., N-methyl-N'-phenylurea).
Hydroxylated derivatives.
The corresponding anilines (e.g., 4-chloroaniline from Monuron).
Emerging Research Directions and Future Perspectives on N Methyl N Carboxymethyl N Phenylurea
Development of Novel Synthetic Routes with Atom Economy and Sustainability Focus
The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. jocpr.com A primary goal is to maximize atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. buecher.dewordpress.com Traditional syntheses of urea (B33335) derivatives often involve hazardous reagents like phosgene and can generate significant waste. Future research is focused on developing greener, more sustainable routes to N-methyl-N-carboxymethyl-N'-phenylurea.
Emerging strategies are likely to center on phosgene-free methods, which enhance safety and reduce environmental impact. researchgate.nettno.nl One promising avenue involves the catalytic carbonylation of appropriate amine precursors. For instance, processes utilizing dimethyl carbonate (DMC) as a green and safe alternative to phosgene are gaining traction for the synthesis of related urea compounds. researchgate.net Another approach is the reductive carbonylation of nitroaromatics, which offers a one-step pathway to urea derivatives. researchgate.net
The development of efficient catalytic systems is paramount to achieving high atom economy. buecher.de Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled, minimizing waste. Research efforts will likely explore novel catalysts, such as metal-organic frameworks (MOFs) or functionalized zeolites, to improve yield, selectivity, and reaction conditions for the synthesis of this compound. researchgate.net The overarching goal is to design a synthesis that not only has a high percentage yield but also approaches 100% atom economy, where all atoms from the reactants are utilized in the product. rsc.org
Table 1: Comparison of Synthetic Principles for Urea Derivatives
| Feature | Traditional Routes (e.g., Phosgene-based) | Emerging Sustainable Routes |
|---|---|---|
| Key Reagent | Phosgene | Dimethyl Carbonate, CO2, Urea researchgate.netresearchgate.net |
| Atom Economy | Often low due to stoichiometric byproducts | Potentially high, approaching 100% rsc.org |
| Safety Profile | Highly toxic and hazardous reagents | Safer, less toxic reagents and intermediates |
| Catalysis | Often stoichiometric | Emphasis on recyclable heterogeneous or homogeneous catalysts researchgate.net |
| Waste Generation | Significant, including corrosive byproducts | Minimized through reaction design and catalyst recycling |
Exploration of this compound as a Building Block in Advanced Materials (e.g., polymers, supramolecular assemblies)
The unique molecular structure of this compound, featuring a urea moiety for hydrogen bonding, a carboxylic acid group for ionic interactions or further derivatization, and a phenyl group for π-stacking, makes it an attractive candidate as a building block for advanced materials.
In polymer science , the compound could potentially be used as a functional monomer. The carboxylic acid group can be converted into a polymerizable group, such as an acrylate or an N-carboxyanhydride (NCA). researchgate.netchemrxiv.org Ring-opening polymerization of an NCA derivative would lead to the formation of functional polypeptides. illinois.edufrontiersin.org The resulting polymers would feature the N-methyl-N'-phenylurea group in the side chain, which could impart specific properties like enhanced thermal stability, specific solvent interactions, or the ability to form ordered structures through hydrogen bonding.
In the realm of supramolecular chemistry , the urea group is a well-established motif for forming strong and directional hydrogen bonds. This capability could be harnessed to direct the self-assembly of this compound into well-defined supramolecular structures such as fibers, gels, or liquid crystals. The interplay between the hydrogen bonding of the urea, the ionic interactions of the carboxylate (in its salt form), and the π-stacking of the phenyl rings could lead to complex and responsive materials.
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Role of this compound | Key Functional Groups | Resulting Properties/Applications |
|---|---|---|---|
| Functional Polymers | Monomer with pendant functional group | Carboxylic acid (for polymerization), Urea | Polymers with high thermal stability, specific recognition sites, stimuli-responsive behavior. researchgate.net |
| Supramolecular Gels | Gelator molecule | Urea (H-bonding), Phenyl (π-stacking) | Formation of 3D networks capable of immobilizing solvents, for use in controlled release or tissue engineering. |
| Liquid Crystals | Mesogen core | Phenyl group, Urea | Materials with properties intermediate between liquids and crystals, for use in displays and sensors. |
Integration of In-situ Spectroscopic Monitoring with Reaction Optimization
To enhance the efficiency and control of synthetic routes to this compound, the integration of in-situ spectroscopic techniques is a critical research direction. Real-time monitoring provides immediate feedback on reaction kinetics, the formation of intermediates, and the consumption of reactants, allowing for rapid optimization of parameters such as temperature, pressure, and catalyst loading. nih.gov
Techniques like Fourier-transform infrared (FTIR) spectroscopy are particularly powerful for monitoring the progress of urea synthesis. For example, one could track the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the simultaneous appearance of the urea carbonyl peak (around 1630-1680 cm⁻¹). Similarly, in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed structural information about species in the reaction mixture without the need for sampling. This continuous stream of data enables a more profound understanding of the reaction mechanism and facilitates the development of robust and scalable manufacturing processes.
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are becoming indispensable tools for modern chemical research. Methods like Density Functional Theory (DFT) can be employed to predict the properties and reactivity of this compound before it is even synthesized. frontiersin.org
Theoretical modeling can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Predict Spectroscopic Properties: Calculate expected NMR, IR, and UV-Vis spectra to aid in experimental characterization.
Elucidate Reaction Pathways: Model the energy profiles of different synthetic routes to identify the most kinetically and thermodynamically favorable pathways. This can guide the selection of catalysts and reaction conditions.
Design Novel Materials: Simulate how molecules of this compound might interact with each other to form polymers or supramolecular assemblies, predicting the structural and electronic properties of the resulting materials.
By providing predictive insights, advanced theoretical modeling can significantly accelerate the research and development cycle, reducing the need for extensive trial-and-error experimentation and enabling a more rational approach to chemical design.
Chemical Tools for Probing Reaction Mechanisms and Intermediates (non-biological systems)
A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound. Future research will likely involve the use of sophisticated chemical tools to probe the intricate steps of its formation.
One powerful technique is isotopic labeling . By strategically replacing atoms in the starting materials with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the path of these atoms throughout the reaction. Analysis of the final product and any intermediates by mass spectrometry or NMR spectroscopy can reveal how bonds are formed and broken.
Another approach involves the design of experiments to trap reactive intermediates. For example, if an isocyanate is a proposed intermediate in a non-phosgene synthetic route, a trapping agent (like a highly reactive amine or alcohol) could be added to the reaction mixture to intercept it and form a stable, characterizable adduct. epa.gov Detailed kinetic studies, measuring how the reaction rate changes with the concentration of reactants and catalysts, can also provide crucial evidence to support or refute a proposed mechanism, such as an addition-elimination pathway. epa.gov These mechanistic investigations are fundamental to moving beyond empirical process optimization to a state of rational, mechanism-based control over the synthesis.
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-carboxymethyl-N'-phenylurea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic addition of amines to isocyanates or carbamates. For example, reacting N-methyl-N'-phenylurea with chloroacetic acid derivatives under basic conditions (e.g., potassium carbonate) at 80–100°C can yield the carboxymethyl derivative . Catalyst choice (e.g., triethylamine) and solvent polarity significantly affect reaction efficiency. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of urea to carboxymethylating agent) .
Q. What spectroscopic techniques are recommended for characterizing N-methyl-N-carboxymethyl-N'-phenylurea?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methyl at ~3.1 ppm, carboxymethyl at ~4.2 ppm for CH2 and ~170 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]<sup>+</sup> at m/z 237.1) and fragmentation patterns .
- FT-IR : Carboxymethyl C=O stretch at ~1680 cm<sup>−1</sup> and urea N-H at ~3300 cm<sup>−1</sup> .
Q. What preliminary biological activities have been reported for phenylurea derivatives with carboxymethyl groups?
- Methodological Answer : While data specific to this compound is limited, structurally related phenylureas exhibit antifungal and herbicidal activity. For instance, N-cyclopentyl-N'-phenylurea inhibits Rhizoctonia solani (EC50 = 2.5 µg/mL) via disruption of fungal membrane synthesis . The carboxymethyl group may enhance solubility and bioavailability, facilitating target interaction .
Advanced Research Questions
Q. How does the carboxymethyl substituent influence the compound’s bioactivity compared to other N-alkyl-N'-phenylureas?
- Methodological Answer : The carboxymethyl group introduces hydrogen-bonding capacity and polarity, altering binding kinetics. Comparative studies show:
Q. What challenges exist in detecting trace levels of this compound in environmental matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges (recovery >85%) is critical for isolating the compound from soil/water .
- Analytical Methods : Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) achieves detection limits of 0.1 µg/L. Fragmentation patterns (e.g., m/z 237 → 194) aid identification .
- Interference : Co-eluting phenylurea herbicides (e.g., diuron) require tandem MS/MS for differentiation .
Q. How can computational modeling predict binding interactions with biological targets (e.g., fungal enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:
- The carboxymethyl group forms hydrogen bonds with fungal cytochrome P450 active sites (binding energy = −8.2 kcal/mol) .
- Substituent orientation in the binding pocket (e.g., phenyl ring π-π stacking) correlates with inhibitory potency .
Validation via site-directed mutagenesis (e.g., D1 protein mutants in photosystem II) is recommended .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported degradation rates of phenylureas in soil?
- Methodological Answer : Variability arises from microbial community composition and soil pH. For example:
- Aerobic soils: Half-life = 15–30 days (pH 6–7) .
- Anaerobic soils: Half-life >60 days (pH <5) .
Standardized OECD 307 guidelines and metagenomic profiling of soil microbiomes are critical for reproducibility .
Methodological Recommendations
- Synthesis : Optimize carboxymethylation using microwave-assisted synthesis (50°C, 30 min) to reduce side products .
- Toxicity Screening : Use in vitro assays (e.g., Artemia salina lethality test) prior to in vivo studies .
- Environmental Monitoring : Combine SPE-UPLC-HRMS with molecularly imprinted polymers (MIPs) for selective enrichment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
